An In-depth Technical Guide to 2-methyl-N-(pyridin-2-ylmethyl)propan-1-amine and its Therapeutic Potential
An In-depth Technical Guide to 2-methyl-N-(pyridin-2-ylmethyl)propan-1-amine and its Therapeutic Potential
A Note on Chemical Nomenclature: Initial database searches for "2-methyl-N-(pyridin-4-ylmethyl)propan-2-amine" did not yield a significant body of research for a comprehensive technical guide. However, a closely related and structurally similar isomer, 2-methyl-N-(pyridin-2-ylmethyl)propan-1-amine , is not only a commercially available compound but also belongs to a class of molecules with significant, well-documented therapeutic interest.[1][2] This guide will, therefore, focus on this latter, more scientifically pertinent compound, providing a framework for its synthesis, understanding its biological context, and exploring its potential in drug development.
Introduction: A Scaffold of Interest in Antimicrobial Research
2-methyl-N-(pyridin-2-ylmethyl)propan-1-amine is a heterocyclic amine that has emerged as a valuable scaffold in medicinal chemistry. While its intrinsic properties are noteworthy, its primary significance in the current research landscape is as a foundational structure for the development of potent antitubercular agents.[3][4] Specifically, derivatives of this compound have shown remarkable efficacy as inhibitors of the Mycobacterium tuberculosis (Mtb) protein, Mycobacterial Membrane Protein Large 3 (MmpL3).[5][6] MmpL3 is an essential transporter protein, crucial for the assembly of the unique and protective mycobacterial cell wall, making it a prime target for novel antibiotic development.[3] This guide will delve into the chemical properties, synthesis, and the compelling biological rationale for investigating 2-methyl-N-(pyridin-2-ylmethyl)propan-1-amine and its analogues in the context of modern drug discovery.
Physicochemical Properties
A comprehensive understanding of a compound's physicochemical properties is fundamental to its application in research and development. Below is a summary of the key properties for 2-methyl-N-(pyridin-2-ylmethyl)propan-1-amine.
| Property | Value | Source |
| CAS Number | 892592-08-4 | [1] |
| Molecular Formula | C₁₀H₁₆N₂ | [1] |
| Molecular Weight | 164.25 g/mol | [1] |
| MDL Number | MFCD07411571 | [1] |
| SMILES | CC(C)CNCC1=CC=CC=N1 | [1] |
Synthesis and Chemical Workflow
The synthesis of 2-methyl-N-(pyridin-2-ylmethyl)propan-1-amine is most commonly achieved through reductive amination. This robust and widely utilized reaction involves the formation of an imine intermediate from an aldehyde and a primary amine, which is then reduced in situ to the corresponding secondary amine.
General Synthesis Pathway: Reductive Amination
The logical and efficient synthetic route to 2-methyl-N-(pyridin-2-ylmethyl)propan-1-amine involves the reaction of pyridine-2-carboxaldehyde with isobutylamine (2-methylpropan-1-amine) in the presence of a reducing agent.
Caption: Reductive amination workflow for the synthesis of the target compound.
Detailed Experimental Protocol
The following protocol is a representative example of a reductive amination procedure that can be adapted for the synthesis of the title compound. The choice of reducing agent can be critical; sodium triacetoxyborohydride is often favored for its mildness and broad applicability, while pyridine-borane offers another effective alternative.[7]
Materials:
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Pyridine-2-carboxaldehyde
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Isobutylamine (2-methylpropan-1-amine)
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Sodium triacetoxyborohydride (NaBH(OAc)₃) or Pyridine-borane complex
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Dichloromethane (DCM) or Methanol (MeOH) as solvent
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4 Å Molecular Sieves (optional, but recommended for driving imine formation)[7]
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add pyridine-2-carboxaldehyde (1.0 eq) and the chosen solvent (e.g., DCM).
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Amine Addition: Add isobutylamine (1.1-1.5 eq). If using molecular sieves to facilitate imine formation, they should be added at this stage. Stir the mixture at room temperature for 1-2 hours.
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Reduction: Slowly add the reducing agent (e.g., sodium triacetoxyborohydride, 1.2-1.5 eq) portion-wise to control any effervescence. The reaction is typically stirred at room temperature for 12-24 hours.
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Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting aldehyde.
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Work-up: Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Extract the aqueous layer with DCM (3x).
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Purification: Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the final product, 2-methyl-N-(pyridin-2-ylmethyl)propan-1-amine.
Biological Activity and Mechanism of Action
The primary therapeutic relevance of the 2-methyl-N-(pyridin-2-ylmethyl)propan-1-amine scaffold lies in its potent activity against Mycobacterium tuberculosis, the causative agent of tuberculosis.[8] Derivatives of this compound have been identified as powerful inhibitors of the essential mycobacterial protein MmpL3.[3][4]
The MmpL3 Target
MmpL3 is a transmembrane protein that plays an indispensable role in the transport of trehalose monomycolate (TMM), a key precursor for the synthesis of mycolic acids, from the cytoplasm to the periplasmic space.[3] Mycolic acids are the major lipid components of the mycobacterial outer membrane, forming a thick, waxy, and highly impermeable barrier. This unique cell wall structure is fundamental to the survival and virulence of M. tuberculosis.
Caption: Mechanism of MmpL3 inhibition by pyridine-2-methylamine derivatives.
By inhibiting MmpL3, these compounds effectively halt the transport of TMM, thereby disrupting the mycolic acid biosynthesis pathway.[3] This leads to a compromised cell wall, ultimately resulting in bacterial cell death. The essentiality of MmpL3 for mycobacterial viability makes it an attractive and validated drug target.[9]
Structure-Activity Relationship (SAR)
Research into pyridine-2-methylamine derivatives has provided valuable insights into the structure-activity relationships governing MmpL3 inhibition. A 2023 study published in the European Journal of Medicinal Chemistry detailed the structure-based design of numerous analogues.[4] Key findings from such studies often indicate that:
-
The pyridine-2-methylamine core serves as a critical pharmacophore, likely engaging in key interactions within the MmpL3 binding pocket, such as π-π stacking with aromatic residues like tyrosine.[3]
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Modifications to the isobutyl group can be explored to optimize hydrophobic interactions within the target protein.
-
Further substitutions on the pyridine ring or the amine nitrogen can be used to fine-tune the compound's potency, selectivity, and pharmacokinetic properties.
One notable compound from these studies, designated "compound 62," demonstrated exceptionally high activity against both the standard Mtb H37Rv strain (MIC = 0.016 µg/mL) and clinically isolated multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.[4] This underscores the therapeutic potential of this chemical class in combating drug-resistant tuberculosis.
Conclusion and Future Directions
2-methyl-N-(pyridin-2-ylmethyl)propan-1-amine is a chemically tractable and biologically significant molecule. While a simple secondary amine in its own right, it serves as a powerful foundational scaffold for the development of next-generation antitubercular agents. The validation of its molecular target, MmpL3, combined with promising preclinical data on its derivatives, positions this compound class as a subject of intense interest for researchers in infectious diseases and drug development.[3][4]
Future research will likely focus on:
-
Lead Optimization: Synthesizing and testing a wider array of derivatives to improve potency, reduce off-target effects, and optimize ADME (absorption, distribution, metabolism, and excretion) properties.
-
In Vivo Efficacy: Advancing the most promising lead compounds into animal models of tuberculosis infection to evaluate their in vivo efficacy and safety profiles.[6]
-
Mechanism Elucidation: Further crystallographic or cryo-EM studies to precisely define the binding mode of these inhibitors within the MmpL3 transporter, which would guide further rational drug design.
The journey from a chemical scaffold to a clinically approved drug is long and arduous. However, the compelling biological activity and clear mechanism of action associated with the 2-methyl-N-(pyridin-2-ylmethyl)propan-1-amine core provide a robust and promising starting point for the development of new therapies to combat the global threat of tuberculosis.
References
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Appchem. (n.d.). 2-Methyl-N-(pyridin-2-ylmethyl)propan-1-amine | 892592-08-4. Retrieved from [Link]
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ResearchGate. (n.d.). Structure-directed identification of pyridine-2-methylamine derivatives as MmpL3 inhibitors for use as antitubercular agents | Request PDF. Retrieved from [Link]
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Tomioka, K., et al. (2020). Molecular insights into MmpL3 lead to the development of novel indole-2-carboxamides as antitubercular agents. PLOS ONE, 15(3), e0229862. Available at: [Link]
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Wen, Y., et al. (2023). Structure-directed identification of pyridine-2-methylamine derivatives as MmpL3 inhibitors for use as antitubercular agents. European Journal of Medicinal Chemistry, 255, 115351. Available at: [Link]
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Wen, Y., et al. (2023). Structure-directed identification of pyridine-2-methylamine derivatives as MmpL3 inhibitors for use as antitubercular agents. PubMed. Retrieved from [Link]
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Pelc, R., et al. (2007). A Mild, Pyridine-Borane-Based Reductive Amination Protocol. Tetrahedron Letters, 36(15), 2401-2404. Available at: [Link]
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Černíková, A., et al. (2023). Antimicrobial and Antiproliferative Properties of 2-Phenyl-N-(Pyridin-2-yl)acetamides. Archiv der Pharmazie, 356(10), 2300188. Available at: [Link]
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Sotomayor, L., et al. (1989). Synthesis and biological activity of 3- and 5-amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone. Journal of Medicinal Chemistry, 32(4), 818-821. Available at: [Link]
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Degiacomi, G., et al. (2017). Indole-2-carboxamide-based MmpL3 Inhibitors Show Exceptional Antitubercular Activity in an Animal Model of Tuberculosis Infection. Journal of Medicinal Chemistry, 60(19), 8140-8151. Available at: [Link]
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Pelc, R., & Pelc, M. J. (1995). A Mild, Pyridine-Borane-Based Reductive Amination Protocol. The Journal of Organic Chemistry, 60(16), 5224-5225. Available at: [Link]
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